molecular formula C4H11N3O B1345350 (1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide CAS No. 67015-08-1

(1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide

Cat. No.: B1345350
CAS No.: 67015-08-1
M. Wt: 117.15 g/mol
InChI Key: XTDHXKQOPRQCKF-UHFFFAOYSA-N
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Description

(1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C4H11N3O and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Interaction with Serotonin and Dopamine Receptors

One of the research applications of derivatives of compounds related to (1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide involves their interaction with central serotonin and dopamine receptors. Studies have shown that certain enantiomers of these derivatives can displace [3H]-8-OH DPAT from 5-HT1A binding sites, indicating their potential role in modulating neurotransmitter systems in the brain (Björk et al., 1989).

Imaging in Alzheimer's Disease

Another application is in the field of Alzheimer's disease research. Compounds like 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), related to this compound, have been used in PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

Fluorescence Imaging of Zinc Ions

In cell biology, derivatives of this compound have been used as fluorescent probes. For instance, a 2-(N,N-Dimethylamino)naphthalene-based probe exhibited significant fluorescence enhancement in the presence of zinc ions, enabling high-resolution fluorescence imaging in HeLa cells and Arabidopsis (Lee et al., 2015).

Drug Delivery Applications

In the realm of drug delivery, pH-sensitive hydrogels composed of derivatives including 2-(dimethylamino)ethylmethacrylate have shown potential. These hydrogels exhibit controlled release characteristics, making them suitable for applications such as anticancer drug delivery (Eswaramma et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of (1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide involves the reaction of N,N-dimethylformamide dimethyl acetal with hydroxylamine hydrochloride followed by the reaction with ethyl chloroformate and then with ethylenediamine.", "Starting Materials": [ "N,N-dimethylformamide dimethyl acetal", "hydroxylamine hydrochloride", "ethyl chloroformate", "ethylenediamine" ], "Reaction": [ "Step 1: Reaction of N,N-dimethylformamide dimethyl acetal with hydroxylamine hydrochloride in the presence of sodium acetate and ethanol to form N,N-dimethylformamidine hydroxylamine.", "Step 2: Reaction of N,N-dimethylformamidine hydroxylamine with ethyl chloroformate in the presence of triethylamine to form N,N-dimethylformamidine hydroxamic acid ethyl ester.", "Step 3: Reaction of N,N-dimethylformamidine hydroxamic acid ethyl ester with ethylenediamine in the presence of triethylamine to form (1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide." ] }

CAS No.

67015-08-1

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

2-(dimethylamino)-N'-hydroxyethanimidamide

InChI

InChI=1S/C4H11N3O/c1-7(2)3-4(5)6-8/h8H,3H2,1-2H3,(H2,5,6)

InChI Key

XTDHXKQOPRQCKF-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C/C(=N\O)/N

SMILES

CN(C)CC(=NO)N

Canonical SMILES

CN(C)CC(=NO)N

Origin of Product

United States

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